molecular formula C3H6FI B6171701 1-fluoro-2-iodopropane CAS No. 154874-10-9

1-fluoro-2-iodopropane

Cat. No.: B6171701
CAS No.: 154874-10-9
M. Wt: 188
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Description

Significance of Vicinal Halogenated Propanes in Organic Synthesis

Vicinal dihalides, compounds with halogen atoms on adjacent carbon atoms, are valuable intermediates in organic synthesis. masterorganicchemistry.com The halogenation of larger alkanes like propane (B168953) can lead to the formation of isomeric products. lumenlearning.com For instance, the halogenation of propane can produce both 1- and 2-halopropanes. lumenlearning.com These compounds are reactive towards nucleophiles and can undergo various transformations. wikipedia.org

Vicinal dihalides can be synthesized from alkenes through halogenation, where a halogen like chlorine or bromine adds across the double bond. masterorganicchemistry.comlibretexts.org These dihalides can then undergo elimination reactions in the presence of a strong base to form alkynes. libretexts.org The presence of two different halogens, as in vicinal fluorohaloalkanes, offers the potential for selective reactions at one of the carbon-halogen bonds.

Unique Reactivity Profile of Fluoro-Iodoalkanes: A Distinct Halogen Combination

Fluoro-iodoalkanes, such as 1-fluoro-2-iodopropane, possess a unique reactivity profile owing to the disparate nature of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds. The C-F bond is exceptionally strong and polar, rendering fluoroalkanes generally unreactive under normal conditions. crunchchemistry.co.ukyoutube.com In contrast, the C-I bond is significantly weaker and less polar, making iodoalkanes highly reactive. crunchchemistry.co.ukyoutube.com This difference in bond strength is a key determinant of reactivity in haloalkanes. crunchchemistry.co.ukyoutube.com

This disparity allows for selective reactions. The iodine atom in this compound can act as a leaving group in nucleophilic substitution reactions, while the fluorine atom remains intact. smolecule.compearson.com For example, the reaction of (R)-1-fluoro-1-iodopropane with sodium ethoxide results in the displacement of the iodide ion, which is a better leaving group than the fluoride (B91410) ion. pearson.com This selective reactivity is crucial for introducing fluorine into more complex molecules. The carbon attached to the halogen is electrophilic and attracts nucleophiles. wikipedia.org Strong nucleophiles tend to favor substitution reactions, while strong, hindered bases favor elimination reactions. libretexts.org

Table 2: Comparison of Carbon-Halogen Bond Properties

Bond Bond Enthalpy (kJ/mol) Electronegativity Difference (Pauling Scale)
C-F ~485 youtube.com ~1.43
C-Cl ~328 youtube.com ~0.61
C-Br ~276 youtube.com ~0.41

Research Trajectories and Scholarly Contributions Involving this compound

Research involving this compound has primarily focused on its utility as a synthetic building block and as a probe in mechanistic studies. Its bifunctional nature allows it to be a precursor for more complex fluorinated compounds, which are of significant interest in pharmaceutical and agrochemical industries. smolecule.com

One notable area of research is in the synthesis of radiolabeled compounds for imaging studies. For instance, 1-[¹⁸F]fluoro-3-iodopropane has been used to synthesize radioligands for dopamine (B1211576) D-1 and benzodiazepine (B76468) receptors. nih.govelsevier.com Although this is a constitutional isomer of this compound, the synthetic strategy of using a fluoro-iodo-alkane as an alkylating agent for nitrogen-containing compounds is relevant. nih.govelsevier.com

In the field of stereoselective synthesis, 1-fluoro-2-iodoethane, a related compound, has been successfully used in the C-H bond functionalization of an L-alanine scaffold to produce δ-fluorinated isoleucines. uef.fi This highlights the potential of fluoro-iodo-alkanes in the synthesis of complex, biologically relevant molecules. uef.fi Furthermore, the reaction of heptafluoro-2-iodopropane, a perfluorinated analog, with various unsaturated systems has been studied to understand the direction of radical addition reactions. rsc.org Heptafluoro-2-iodopropane has also been investigated in the context of halogen bonding interactions with azabenzenes. rsc.orgresearchgate.net

The general synthesis of this compound can be achieved through methods such as the fluorination of 2-iodopropane (B156323) using a suitable fluorinating agent. smolecule.com The electrophilic iodination of alkenes is a common method for producing iodinated compounds. mdpi.com

Properties

CAS No.

154874-10-9

Molecular Formula

C3H6FI

Molecular Weight

188

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Design for 1 Fluoro 2 Iodopropane

Halogenation and Halogen Exchange Strategies

Halogenation and halogen exchange reactions are fundamental to the synthesis of 1-fluoro-2-iodopropane. These methods involve either the direct introduction of fluorine and iodine onto a propane (B168953) precursor or the substitution of an existing halogen atom.

Fluorination Protocols for Iodinated Propane Precursors

The direct fluorination of iodinated propane precursors is a viable, albeit challenging, route to this compound. The high reactivity of many fluorinating agents requires careful control of reaction conditions to prevent over-fluorination and side reactions. Electrophilic fluorinating reagents, such as those based on N-F compounds, offer a degree of control in these transformations. For instance, reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can be employed for the electrophilic fluorination of suitable precursors. wikipedia.orgbrynmawr.edu

A common strategy involves the use of a metal fluoride (B91410), such as silver(I) fluoride (AgF), potassium fluoride (KF), or cesium fluoride (CsF), to displace an iodide ion from a suitable propane derivative. This approach, a variation of the Finkelstein reaction, is driven by the formation of a more stable carbon-fluorine bond. organic-chemistry.org The choice of the fluorinating agent and solvent system is critical for the success of these reactions.

PrecursorFluorinating AgentSolventTemperature (°C)Yield (%)Reference
2-Iodopropane (B156323)AgFAcetonitrile80ModerateGeneral Method
1,2-DiiodopropaneKF/Crown EtherAcetonitrileRefluxVariableGeneral Method

This table presents plausible reaction conditions based on general fluorination protocols; specific data for this compound synthesis via this method is limited in the available literature.

Iodination Techniques for Fluorinated Propane Scaffolds

The introduction of iodine into a fluorinated propane scaffold is often achieved through nucleophilic substitution, most notably the Finkelstein reaction. wikipedia.orgiitk.ac.inbyjus.com In this approach, a fluorinated propane derivative bearing a good leaving group, such as a tosylate or a different halogen (e.g., chlorine or bromine), is treated with an iodide salt, typically sodium iodide (NaI) in acetone (B3395972). The low solubility of the resulting sodium chloride or sodium bromide in acetone drives the reaction towards the formation of the iodoalkane. wikipedia.orgbyjus.com

For the synthesis of this compound, a suitable precursor would be 1-fluoro-2-chloropropane or 1-fluoro-2-bromopropane. The reaction with sodium iodide would proceed via an S(_N)2 mechanism, leading to the desired product.

PrecursorIodinating AgentSolventTemperature (°C)Yield (%)Reference
1-Fluoro-2-chloropropaneNaIAcetoneRefluxGood iitk.ac.inbyjus.com
1-Fluoro-2-bromopropaneNaIAcetoneRefluxHigh iitk.ac.inbyjus.com

This table is illustrative of the Finkelstein reaction for the synthesis of alkyl iodides; specific yield data for this compound may vary.

Functional Group Interconversion Approaches

Functional group interconversions provide alternative and often more versatile routes to this compound. These methods involve the transformation of a non-halogen functional group into a halogen, often utilizing precursors with strategically placed leaving groups.

Exploiting Nonaflate and Triflate Leaving Groups for Halogen Introduction

Sulfonate esters, such as triflates (trifluoromethanesulfonates) and nonaflates (nonafluorobutanesulfonates), are excellent leaving groups in nucleophilic substitution reactions. researchgate.netrsc.orgnih.gov These groups can be readily prepared from alcohols. For the synthesis of this compound, a precursor such as 1-fluoropropan-2-ol (B1329784) can be converted to its corresponding triflate or nonaflate. Subsequent reaction with an iodide source, such as sodium iodide, would yield this compound. Nonaflates are often considered more stable and can be a better alternative to triflates in certain palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov

PrecursorReagent 1Reagent 2SolventProductReference
1-Fluoropropan-2-olTriflic anhydride/Pyridine (B92270)NaIAcetonitrileThis compoundGeneral Method
1-Fluoropropan-2-olNonafluorobutanesulfonyl fluoride/BaseNaIDMFThis compound researchgate.net

This table outlines a general synthetic strategy using sulfonate leaving groups.

Derivatization of Propane Backbones with Selective Halogenation

A versatile approach to this compound involves the derivatization of a propane backbone to introduce functional groups that can be selectively converted to fluorine and iodine. For example, propylene (B89431) oxide can be opened with a fluoride source to yield 1-fluoropropan-2-ol. The resulting secondary alcohol can then be converted to an iodide.

Another strategy involves the ring-opening of activated aziridines. organic-chemistry.orgrsc.orgnih.gov An appropriately substituted aziridine (B145994) can be ring-opened with an iodide nucleophile to introduce the iodine at the C2 position. The fluorine can be introduced at a separate stage of the synthesis.

Optimization of Reaction Conditions and Stereochemical Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst, if any. For instance, in the Finkelstein reaction, the use of a polar aprotic solvent like acetone is critical for the precipitation of the sodium halide byproduct, which drives the equilibrium towards the desired product. wikipedia.orgiitk.ac.in

Stereochemical control is a significant consideration, particularly if an enantiomerically pure form of this compound is desired. The synthesis of chiral this compound would necessitate the use of stereoselective synthetic methods. nih.govmdpi.comnih.gov This could involve starting from a chiral precursor, such as an enantiomerically pure 1-fluoropropan-2-ol, or employing a stereoselective reaction, such as an asymmetric fluorination or iodination. For reactions proceeding via an S(_N)2 mechanism, such as the Finkelstein reaction, the stereochemistry at the reacting center is inverted. This predictable stereochemical outcome is a powerful tool in the synthesis of chiral molecules.

Reaction TypeKey Optimization ParametersPotential for Stereocontrol
Finkelstein ReactionSolvent (e.g., acetone), Temperature, Concentration of iodideHigh (inversion of configuration)
Electrophilic FluorinationNature of fluorinating agent, Catalyst, SolventModerate to High (with chiral reagents)
Nucleophilic Ring-OpeningNature of nucleophile and electrophile, Lewis acid/base catalystHigh (dependent on substrate and mechanism)

Solvent Engineering for Enhanced Reaction Yield and Regioselectivity

The synthesis of this compound can be effectively achieved through the iodofluorination of propene. A prevalent method involves the use of molecular iodine (I₂) in combination with a fluoride source, such as hydrogen fluoride-pyridine complex (HF·Py), in the presence of an oxidant. organic-chemistry.orgresearchgate.netnih.gov The solvent plays a critical role in this reaction, influencing not only the yield but also the regioselectivity of the addition across the double bond. The desired product, this compound, results from a Markovnikov-type addition, where the iodine atom adds to the less substituted carbon and the fluorine atom to the more substituted carbon of the propene molecule.

Detailed Research Findings:

Research into the iodofluorination of various alkenes has highlighted the importance of solvent choice. While specific comparative studies on the iodofluorination of propene are not extensively detailed in readily available literature, general principles of solvent effects in similar reactions can be applied. Dichloromethane (DCM) has been identified as a preferred solvent for iodine-mediated fluorination of alkenes, providing good yields. organic-chemistry.org The polarity and coordinating ability of the solvent are key factors. Aprotic solvents of moderate polarity are often favored as they can solvate the intermediates without strongly coordinating to the reactive species, which could otherwise hinder the reaction.

To illustrate the potential impact of solvent engineering on this synthesis, the following interactive data table outlines hypothetical results from a solvent screening study for the iodofluorination of propene, based on general knowledge of similar reactions.

Table 1: Effect of Solvent on the Iodofluorination of Propene (Note: This data is illustrative and based on general principles of halofluorination reactions, as specific comparative data for propene was not found in the reviewed literature.)

SolventDielectric Constant (ε)Yield of this compound (%)Regioselectivity (1-fluoro-2-iodo : 2-fluoro-1-iodo)
Dichloromethane (DCM)9.175>95:5
Acetonitrile37.56590:10
Tetrahydrofuran (THF)7.65085:15
Hexane1.92070:30
Diethyl Ether4.34580:20

Methodologies for Asymmetric Synthesis of Chiral Fluoro-Iodopropanes

The synthesis of enantiomerically enriched this compound introduces the additional challenge of controlling the stereochemistry at the C2 carbon. This requires the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the propene molecule during the iodofluorination reaction. While the direct asymmetric iodofluorination of propene to yield chiral this compound is not a well-documented process, methodologies developed for the enantioselective halofluorination of other alkenes, particularly styrenes and related compounds, offer a strategic blueprint.

Chiral Aryl Iodide Catalysis:

A promising approach involves the use of chiral aryl iodide catalysts. These catalysts can be oxidized in situ to generate a chiral hypervalent iodine species that then coordinates with the alkene. nih.govnih.govrsc.orgnih.gov The chiral environment of the catalyst directs the subsequent attack of the halide and fluoride ions, leading to the formation of one enantiomer in excess.

For the asymmetric synthesis of chiral this compound, a hypothetical reaction could employ a C₂-symmetric aryl iodide catalyst in the presence of an oxidant (e.g., m-chloroperoxybenzoic acid, mCPBA) and a fluoride source like HF-pyridine. The chiral catalyst would first react with the oxidant and fluoride source to form a chiral iodine(III) difluoride species. This species would then react with propene in an enantiodetermining step, followed by the introduction of the iodide.

Table 2: Potential Chiral Catalysts for the Asymmetric Iodofluorination of Propene (Note: The enantiomeric excess (e.e.) values are hypothetical and based on the performance of these catalysts in analogous reactions with other alkenes, as specific data for propene was not found.)

Chiral Catalyst/Ligand SystemCatalyst TypePlausible MechanismExpected Enantiomeric Excess (e.e.) (%)
C₂-Symmetric Aryl IodideOrganocatalystFormation of a chiral hypervalent iodine intermediate that directs the stereoselective addition to the alkene. nih.govrsc.org80-95
Chiral Bis(oxazoline) Ligand with a Metal CatalystMetal-CatalyzedCoordination of the alkene to a chiral metal complex, followed by stereocontrolled intramolecular or intermolecular delivery of the halogens.75-90
Chiral Phase-Transfer CatalystPhase-Transfer CatalysisFormation of a chiral ion pair with the fluoride anion, leading to enantioselective attack on the iodonium (B1229267) intermediate.70-85

The development of a successful asymmetric synthesis of this compound would likely require significant optimization of the chiral catalyst structure, reaction conditions, and the nature of the iodine and fluorine sources to achieve high enantioselectivity for a simple, non-activated alkene like propene.

Mechanistic Investigations of Chemical Transformations Involving 1 Fluoro 2 Iodopropane

Nucleophilic Substitution Reactivity

The structure of 1-fluoro-2-iodopropane, featuring a secondary carbon bonded to an excellent leaving group (iodide) and a primary carbon bonded to a poor leaving group (fluoride), presents a compelling case for studying nucleophilic substitution reactions. The reactivity is centered at the secondary C-2 position, where the carbon-iodine bond is significantly more susceptible to nucleophilic attack than the highly stable carbon-fluorine bond at C-1.

Comprehensive Analysis of SN1 and SN2 Mechanistic Pathways

The competition between the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways at the C-2 position of this compound is governed by several key factors, including the substrate structure, the nature of the nucleophile, and the solvent.

SN2 Pathway: The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, a secondary alkyl halide, the SN2 pathway is viable but subject to steric hindrance. khanacademy.org The presence of the methyl and fluoromethyl groups adjacent to the reaction center can impede the backside attack required for the SN2 mechanism. chemicalnote.com Strong, unhindered nucleophiles (e.g., hydroxide, methoxide) in polar aprotic solvents (e.g., acetone (B3395972), DMF) would favor this pathway. pressbooks.pub

SN1 Pathway: The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the intermediate carbocation and the departing leaving group. pressbooks.publibretexts.org The secondary nature of the carbon at the C-2 position can form a secondary carbocation (1-fluoropropan-2-yl cation). While less stable than a tertiary carbocation, its formation is possible, particularly given the excellent leaving group ability of iodide. masterorganicchemistry.com The adjacent fluorine atom exerts a strong electron-withdrawing inductive effect, which would destabilize the carbocation intermediate, thereby disfavoring the SN1 pathway compared to a non-fluorinated analogue like 2-iodopropane (B156323).

The choice between SN1 and SN2 is therefore a delicate balance. Strong nucleophiles will favor the SN2 route, while conditions promoting carbocation formation (polar protic solvents, weak nucleophiles) will favor the SN1 route. youtube.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound
FactorFavors SN1 PathwayFavors SN2 PathwayRationale for this compound
Substrate Structure Tertiary > SecondaryMethyl > Primary > SecondarySecondary halide; SN1 is possible but SN2 is also viable, though subject to some steric hindrance. pressbooks.pub
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻, CN⁻)Reaction pathway is highly dependent on the choice of nucleophile. libretexts.org
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)Iodide is an excellent leaving group, facilitating both pathways. libretexts.org
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)Solvent choice can be used to direct the reaction towards the desired mechanism. pressbooks.pub

Stereochemical Outcomes and Inversion of Configuration in SN2 Reactions

A hallmark of the SN2 reaction is its stereospecificity. The mechanism involves a backside attack by the nucleophile, approaching the electrophilic carbon from the side opposite the leaving group. chemistrysteps.com This forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. khanacademy.org

This process, known as Walden inversion, results in a predictable inversion of the stereochemical configuration at the reaction center. libretexts.org If the starting this compound is a single enantiomer (e.g., (R)-1-fluoro-2-iodopropane), the SN2 reaction will exclusively yield the product with the opposite configuration (e.g., (S)-product). youtube.com This 100% inversion is a direct consequence of the concerted, backside attack mechanism. youtube.com

In contrast, an SN1 reaction, proceeding through a planar carbocation intermediate, would lead to racemization. The nucleophile can attack the flat carbocation from either face with roughly equal probability, resulting in a mixture of both enantiomers of the product.

Comparative Leaving Group Abilities: Fluoride (B91410) vs. Iodide in Propane (B168953) Systems

In the context of this compound, the two halogen substituents, fluoride and iodide, exhibit vastly different abilities to function as leaving groups in nucleophilic substitution reactions. The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own. libretexts.orgquora.com

Iodide (I⁻): Iodide is an excellent leaving group. It is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it a very weak and stable base. quora.com The negative charge on the iodide ion is dispersed over a large atomic radius, further enhancing its stability. youtube.com Consequently, the C-I bond at the C-2 position is the reactive site for substitution.

Fluoride (F⁻): Fluoride is a very poor leaving group. It is the conjugate base of a weak acid, hydrofluoric acid (HF, pKa ≈ 3.2), making it a relatively strong base. libretexts.orgyoutube.com The small size of the fluoride ion concentrates the negative charge, making it less stable and more likely to re-form a bond with the carbon. quora.com Therefore, the C-F bond at the C-1 position is inert under typical nucleophilic substitution conditions.

The disparity in leaving group ability is dramatic. The rate of substitution for alkyl iodides is significantly faster than for alkyl fluorides. This ensures that any nucleophilic substitution on this compound will occur exclusively at the C-2 position, with iodide acting as the leaving group.

Table 2: Comparison of Halide Leaving Groups
Halide Leaving GroupConjugate AcidApproximate pKa of Conjugate AcidBasicityLeaving Group Ability
F⁻HF3.2Strongest BaseWorst
Cl⁻HCl-7Weak BaseGood
Br⁻HBr-9Weaker BaseBetter
I⁻HI-10Weakest BaseBest

Elimination Reaction Dynamics

In addition to substitution, this compound can undergo elimination reactions in the presence of a base to form an alkene. The reaction involves the removal of the iodine atom from C-2 and a proton from an adjacent carbon (either C-1 or C-3).

E1 and E2 Mechanistic Discrimination and Product Distribution

Similar to substitution reactions, elimination can proceed through unimolecular (E1) or bimolecular (E2) pathways. The choice between them is heavily influenced by the strength of the base. libretexts.orgyoutube.com

E2 Mechanism: This is a concerted, one-step process where the base removes a β-proton simultaneously with the departure of the leaving group. chemistrysteps.com The E2 mechanism requires a strong base (e.g., hydroxide, alkoxides like ethoxide or tert-butoxide). chemistrytalk.org The rate of the reaction is dependent on the concentration of both the substrate and the base. chemistrytalk.org Given the secondary nature of the substrate, the E2 pathway is highly probable when a strong base is used. chemguide.co.uk

E1 Mechanism: This is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. chemistrysteps.com In a subsequent step, a weak base removes a β-proton to form the double bond. masterorganicchemistry.com The E1 mechanism competes directly with the SN1 reaction and is favored by weak bases and polar protic solvents. libretexts.org The rate depends only on the concentration of the substrate. youtube.com

The product distribution depends on which β-proton is removed. Removal of a proton from the methyl group (C-3) leads to the formation of 1-fluoroprop-1-ene. Removal of a proton from the fluoromethyl group (C-1) would lead to 3-fluoroprop-1-ene. The regioselectivity of the elimination is typically governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. However, the strong electron-withdrawing effect of the fluorine atom at C-1 increases the acidity of the protons on that carbon, which could favor the formation of 3-fluoroprop-1-ene, a Hofmann-type product, especially with a sterically hindered base.

Table 3: E1 vs. E2 Mechanistic Discrimination
FactorE1 MechanismE2 Mechanism
Base Strength Weak base required (e.g., H₂O, ROH)Strong base required (e.g., OH⁻, RO⁻)
Kinetics Unimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Base])
Mechanism Two steps, via carbocation intermediateOne step, concerted
Stereochemistry No specific geometric requirementRequires anti-periplanar geometry

Stereospecificity in E2 Eliminations and Conformational Requirements

The E2 reaction is stereospecific, meaning the stereochemistry of the reactant determines the stereochemistry of the product. chemistrysteps.com This specificity arises from a strict conformational requirement: the β-hydrogen and the leaving group must be in an anti-periplanar arrangement in the transition state. chemistrysteps.com This means they must lie in the same plane and be oriented at a 180° dihedral angle to each other. khanacademy.orgchadsprep.com

For an acyclic molecule like this compound, rotation around the C-C single bonds allows the molecule to adopt the necessary anti-periplanar conformation for elimination to occur. The specific conformation required will dictate the geometry (E or Z) of the resulting alkene product, 1-fluoroprop-1-ene. This requirement is a key mechanistic feature that distinguishes the E2 pathway from the E1 pathway, which has no such geometric constraint due to its carbocation intermediate. chemistrytalk.org

Kinetic Isotope Effects (KIE) and Transition State Elucidation (e.g., Deuterium (B1214612) Isotope Effect)

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions by determining whether a particular bond to an isotopically substituted atom is broken in the rate-determining step. libretexts.orglibretexts.org In the context of this compound, the substitution of hydrogen with deuterium at either the α-carbon (C2) or the β-carbons (C1 and C3) can provide significant insights into the transition states of its reactions, such as nucleophilic substitution (SN2) and elimination (E2) reactions.

Secondary Deuterium Isotope Effects in SN2 Reactions:

In an SN2 reaction, a secondary kinetic isotope effect is observed when the isotope is not directly involved in bond breaking. wikipedia.org For a reaction at the C2 position of this compound, substitution of the α-hydrogen with deuterium would be expected to yield a small, normal KIE (kH/kD > 1). This is because the hybridization of the α-carbon changes from sp3 in the reactant to a more sp2-like state in the transition state, leading to a slight weakening of the C-H bond. wikipedia.org

Primary Deuterium Isotope Effects in E2 Reactions:

In an E2 elimination reaction, a C-H bond at the β-position is broken in the rate-determining step. libretexts.orglibretexts.org Therefore, substituting a β-hydrogen with deuterium in this compound would be expected to show a significant primary kinetic isotope effect. The C-D bond is stronger than the C-H bond, and thus its cleavage is slower, resulting in a normal KIE (kH/kD > 1), typically in the range of 2-8. fiveable.me For the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide, the observed deuterium isotope effect is approximately 6.7, indicating substantial C-H bond breaking in the transition state. libretexts.orglibretexts.org A similar magnitude would be anticipated for the E2 elimination of this compound.

Table 1: Predicted Deuterium Kinetic Isotope Effects for Reactions of this compound
Reaction TypePosition of Deuterium SubstitutionExpected KIE (kH/kD)Interpretation
SN2α-carbon (C2)~1.1 - 1.2Secondary KIE; sp3 to sp2 rehybridization in the transition state.
E2β-carbon (C1 or C3)~6-7Primary KIE; C-H bond breaking in the rate-determining step.

Oxidation-Reduction Chemistry

The oxidation of secondary alkyl iodides such as this compound can be selectively achieved to yield the corresponding ketone, 1-fluoropropan-2-one. A common and effective method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org

The mechanism of the Kornblum oxidation involves the initial displacement of the iodide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine, a proton on the carbon bearing the oxygen is abstracted, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium (B8662869) iodide.

An alternative approach involves the use of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX). IBX is known for its ability to selectively oxidize secondary alcohols to ketones under mild conditions, and this reactivity can be extended to the corresponding alkyl halides. google.com

The primary product of the selective oxidation of this compound would be 1-fluoropropan-2-one. This product can be characterized using standard spectroscopic techniques. In 1H NMR spectroscopy, one would expect to see a doublet for the methyl protons coupled to the fluorine atom and a doublet for the methylene (B1212753) protons also coupled to the fluorine. The 13C NMR would show a carbonyl signal and two other carbon signals, both exhibiting C-F coupling. Infrared (IR) spectroscopy would reveal a strong absorption band in the region of 1700-1750 cm-1, characteristic of a carbonyl group.

Table 2: Selective Oxidation Protocols for this compound
ReagentReaction ConditionsExpected ProductKey Mechanistic Feature
DMSO, TriethylamineHeating1-Fluoropropan-2-oneFormation of an alkoxysulfonium intermediate. wikipedia.org
o-Iodoxybenzoic acid (IBX)Room temperature1-Fluoropropan-2-oneOxidation by a hypervalent iodine reagent. google.com

The carbon-iodine bond in this compound is susceptible to reductive cleavage, leading to the formation of 1-fluoropropane. Several methods can be employed for this reductive dehalogenation.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like H2 gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. pdfexamnotes.com The mechanism involves the oxidative addition of the alkyl iodide to the metal surface, followed by hydrogenolysis of the resulting carbon-metal bond to yield the alkane and the metal iodide.

Radical Reduction: Free-radical mediated reductions offer another pathway for the dehalogenation of alkyl iodides. acs.org A common reagent system involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tris(trimethylsilyl)silane. acs.org The reaction is initiated by the generation of a radical from AIBN, which then abstracts the iodine atom from this compound to form a secondary alkyl radical. This radical subsequently abstracts a hydrogen atom from the silane (B1218182) to give the final product, 1-fluoropropane, and a silyl (B83357) radical, which continues the chain reaction.

The mechanistic pathways for these reductive transformations are distinct, with the catalytic hydrogenation proceeding through organometallic intermediates and the radical reduction involving free-radical chain propagation.

Non-Covalent Interactions: Halogen Bonding

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom, known as a σ-hole, and a Lewis base. ijres.org The σ-hole is a region of positive electrostatic potential located on the extension of the covalent bond to the halogen. ijres.org In this compound, the iodine atom is capable of acting as a halogen bond donor.

The presence and strength of the σ-hole on the iodine atom in this compound can be probed by co-crystallization with various Lewis basic species, such as pyridines or other nitrogen-containing heterocycles. X-ray crystallographic analysis of the resulting co-crystals would reveal the geometry of the halogen bond, with the C-I•••N angle being close to 180°. Spectroscopic techniques such as NMR and IR can also be used to detect the formation of halogen-bonded complexes in solution. researchgate.net

The strength of a halogen bond is influenced by both electronic and steric factors. The presence of the electronegative fluorine atom at the C1 position in this compound is expected to have a significant electronic effect on the σ-hole of the iodine atom.

Electronic Effects: The fluorine atom is highly electronegative and will withdraw electron density through the carbon framework via an inductive effect. This electron withdrawal will increase the positive electrostatic potential of the σ-hole on the iodine atom, thereby strengthening its halogen bonding ability. nih.gov This effect is well-documented in perfluorinated alkyl iodides, which are known to be strong halogen bond donors. researchgate.net While the effect of a single fluorine atom will be less pronounced than that of a perfluoroalkyl group, it is still expected to enhance the halogen bond donating capacity of the iodine atom compared to unsubstituted 2-iodopropane.

Steric Influences: Steric hindrance around the halogen bond donor can weaken the interaction. In this compound, the fluorine atom is on the adjacent carbon to the iodine. While the van der Waals radius of fluorine is relatively small, its presence, along with the methyl and hydrogen substituents on the propane backbone, will create a certain degree of steric bulk around the iodine atom. researchgate.net This steric hindrance may slightly counteract the electronic enhancement of the halogen bond strength. The optimal geometry for halogen bonding is linear, and steric hindrance can cause deviations from this ideal geometry, leading to a weaker interaction.

Table 3: Factors Influencing Halogen Bond Strength in this compound
FactorInfluenceEffect on Halogen Bond StrengthRationale
Electronic (Inductive Effect of Fluorine)Electron-withdrawingIncreaseEnhances the positive electrostatic potential of the σ-hole on the iodine atom. nih.gov
Steric (Alkyl and Fluoro Substituents)Steric hindranceDecreaseHinders the approach of the Lewis base and can cause deviation from the ideal linear geometry. researchgate.net

Theoretical and Experimental Quantification of Halogen Bond Energetics

The energetic characteristics of halogen bonds involving fluorinated iodopropanes have been a subject of detailed mechanistic investigations, combining both theoretical calculations and experimental spectroscopy. A significant body of research focuses on heptafluoro-2-iodopropane (HFP) as a potent halogen bond donor, owing to the strong electron-withdrawing nature of the surrounding fluorine atoms, which enhances the electropositive region (σ-hole) on the iodine atom. nsf.govrsc.org

Theoretical approaches, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the strength of these non-covalent interactions. rsc.orgrsc.org Calculations provide critical data on bond dissociation enthalpies, changes in bond lengths upon complex formation, and the distances of the halogen bonds themselves. For instance, the interaction between heptafluoro-2-iodopropane and a series of azabenzenes (pyridine, pyrimidine, and pyridazine) has been computationally modeled to elucidate these energetic parameters. rsc.org

One study calculated the halogen bond dissociation enthalpies at 298.15 K and 1.000 atm, revealing the strongest bond with pyridazine. rsc.org These theoretical findings are crucial for understanding the intrinsic stability of such halogen-bonded complexes in the gas phase.

ComplexChange in r(C-I) / ÅHalogen Bond Distance r(XB) / ÅHalogen Bond Dissociation Enthalpy / kcal·mol⁻¹
HFP···Pyridine (B92270)+0.0232.8106.971
HFP···Pyrimidine+0.0212.8467.010
HFP···Pyridazine+0.0262.7888.464
Data sourced from DFT calculations, showing the change in the C-I bond length of heptafluoro-2-iodopropane (HFP) upon complexation, the resulting halogen bond distance (XB), and the calculated dissociation enthalpy. rsc.org

Experimentally, the energetics and characteristics of these halogen bonds are probed using various spectroscopic techniques. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly sensitive to the formation of halogen bonds. rsc.orgresearchgate.netacs.org The interaction between the iodine atom of the fluorinated iodopropane and a Lewis base (halogen bond acceptor) leads to measurable shifts in the vibrational frequencies of both molecules. rsc.orgresearchgate.net For example, the ring breathing mode of pyridine exhibits a blue shift upon forming a halogen bond with heptafluoro-2-iodopropane. researchgate.netresearchgate.net

Furthermore, shifts in the C-I stretching frequency of the halogen bond donor are observed. Red shifts of 4 to 7 cm⁻¹ in the C-I stretch have been measured for complexes between heptafluoro-2-iodopropane and aromatic nitrogen bases, which is consistent with the formation of a halogen bond and a slight weakening of the covalent C-I bond. researchgate.net These spectral shifts provide experimental evidence of charge transfer from the halogen bond acceptor to the donor molecule, a key component of the halogen bond's nature. rsc.orgnih.gov The magnitude of these shifts can be correlated with the strength of the interaction. nih.gov

Coherent anti-Stokes Raman scattering (I(2)CARS) spectroscopy has also been employed to study these interactions in solution, confirming the presence of strong halogen bonding between heptafluoro-2-iodopropane and pyridine. nsf.govrsc.orgresearchgate.net Such experimental data, when compared with theoretical Raman spectra of the halogen-bonded complexes, show good agreement and validate the computational models used to quantify the bond energetics. nsf.govrsc.orgnih.gov

Computational and Theoretical Chemical Studies on 1 Fluoro 2 Iodopropane

Advanced Electronic Structure and Bonding Analysis

Without dedicated computational studies, any attempt to provide data for these sections would be speculative and would not meet the required standards of scientific accuracy.

Electrostatic Potential Mapping and σ-Hole Characterization

The concept of the σ-hole is fundamental to understanding halogen bonding. It refers to a region of positive electrostatic potential on the outermost portion of a halogen atom, opposite to the covalent bond. This positive region arises from the anisotropic distribution of electron density around the halogen. The strength and size of the σ-hole are influenced by the electron-withdrawing power of the rest of the molecule. In the case of 1-fluoro-2-iodopropane, the electronegative fluorine atom is expected to influence the electronic environment of the carbon-iodine bond and, consequently, the characteristics of the σ-hole on the iodine atom.

An electrostatic potential map visually represents the charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, such a map would be invaluable in predicting its behavior in intermolecular interactions. Unfortunately, specific studies presenting the electrostatic potential map and a quantitative characterization of the σ-hole for this particular molecule, including data tables of potential values, are not found in the reviewed literature.

Analysis of Electron Density Distribution and Charge Transfer Phenomena

The distribution of electron density within a molecule governs its chemical properties. Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), are often employed to analyze this distribution and to characterize chemical bonds and non-covalent interactions. In this compound, an analysis of the electron density would provide insights into the polarity of its bonds and the partial atomic charges.

Charge transfer is a key phenomenon in the formation of molecular complexes, including those involving halogen bonds. When a halogen bond donor like this compound interacts with a Lewis base (an electron donor), a certain amount of electron density is transferred from the base to the halogen bond donor. The extent of this charge transfer is a measure of the strength of the interaction. Detailed research findings and data tables quantifying the charge transfer phenomena for this compound upon interaction with other molecules are not available in the current scientific literature.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Fluoro 2 Iodopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. For fluorinated compounds like 1-fluoro-2-iodopropane, ¹⁹F NMR, in conjunction with other nuclei, offers unique advantages.

¹⁹F NMR Chemical Shift Perturbations in Solvation and Interaction Studies

The fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for studying subtle molecular interactions. copernicus.org The chemical shift of the fluorine atom in this compound is expected to be significantly influenced by the solvent. This is due to the large chemical shift dispersion of ¹⁹F, which is greater than that for proton NMR. wikipedia.org

These chemical shift perturbations can be systematically studied to develop a deeper understanding of the solvation shell surrounding the molecule and to probe its interactions with other species in solution.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift of this compound in Various Solvents

SolventDielectric ConstantExpected ¹⁹F Chemical Shift (ppm)
Carbon Tetrachloride2.2-210.5
Chloroform4.8-209.8
Acetone (B3395972)21.0-208.2
Methanol33.0-207.1
Water80.1-206.5
Note: These are hypothetical values for illustrative purposes, based on general trends observed for organofluorine compounds.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) for Complex Reaction Intermediate Identification

The identification of transient intermediates is crucial for understanding reaction mechanisms. Multi-nuclear NMR, which utilizes the information from ¹H, ¹³C, and ¹⁹F nuclei, is a powerful technique for this purpose. The presence of three different NMR-active nuclei in this compound provides a wealth of structural information.

In a hypothetical reaction involving this compound, the formation of a carbocation intermediate, for example, would lead to significant changes in the chemical shifts of the adjacent ¹H, ¹³C, and ¹⁹F nuclei. By monitoring the reaction in real-time using NMR, it is possible to detect the signals of these transient species. The coupling patterns between these nuclei (e.g., ¹H-¹⁹F, ¹³C-¹⁹F) provide further confirmation of the structure of the intermediate. While specific studies on this compound are limited, the principles of using multi-nuclear NMR have been widely applied to elucidate the mechanisms of complex organic reactions. researchgate.net

Mass Spectrometry (MS) in Ion Fragmentation and Dissociation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for State-Selective Ion Dynamics

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the vibrational and electronic states of cations. nih.gov In a MATI experiment with this compound, the molecule would be excited to a high-lying Rydberg state just below the ionization threshold. A delayed pulsed electric field is then used to ionize these Rydberg states, and the resulting ions are detected. This method provides highly resolved vibrational spectra of the cation, allowing for a precise determination of the adiabatic ionization energy. sigmaaldrich.com While specific MATI studies on this compound are not documented, the technique has been successfully applied to other small organic molecules, providing valuable insights into their cationic structures and dynamics.

Electron-Ion Coincidence Techniques for Fragmentation Onset and Kinetic Energy Release Analysis

Electron-ion coincidence techniques offer a powerful means to study the dynamics of molecular fragmentation upon ionization. mpg.de In these experiments, both the ejected electron and the resulting fragment ions are detected in coincidence. This allows for the determination of the energy deposited in the molecule with high precision and the subsequent analysis of the kinetic energy released during fragmentation. By applying this technique to this compound, one could investigate the different fragmentation pathways, determine the appearance energies of various fragment ions, and gain insights into the dynamics of bond cleavage. This information is crucial for understanding the stability of the molecular ion and the mechanisms of its dissociation.

Vibrational Spectroscopy (FTIR and Raman) in Molecular Interaction and Conformation Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. mdpi.com

For this compound, different rotational isomers (conformers) are expected to exist due to rotation around the C-C bond. These conformers will have distinct vibrational spectra. For example, a study on the related molecule 1-chloro-2-iodoethane (B1360244) revealed the presence of both gauche and anti conformers, which could be distinguished by their unique vibrational frequencies in the Raman and infrared spectra. hku.hk Similarly, for this compound, the C-F, C-I, and C-C stretching and bending vibrations would be sensitive to the conformational state.

By analyzing the vibrational spectra in different solvents or at various temperatures, it is possible to study the equilibrium between the different conformers and to investigate the influence of intermolecular interactions on the conformational preference.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Different Conformers of a Halogenated Propane (B168953)

Vibrational ModeGauche ConformerAnti Conformer
C-X Stretch (X=Halogen)Lower FrequencyHigher Frequency
C-C StretchShiftedUnshifted
CH₂ RockSplitSingle Peak
Note: This table illustrates the expected differences in vibrational frequencies between conformers of a generic halogenated propane, based on principles of vibrational spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy for Identifying Specific Halogen Bonding Vibrational Shifts

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the intermolecular interactions of a molecule. In the context of this compound, FTIR would be instrumental in identifying vibrational shifts that are characteristic of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.

When this compound participates in halogen bonding, for instance with a Lewis base, shifts in the vibrational frequencies of the C-I and C-F bonds are expected. The C-I stretching vibration, typically found in the far-infrared region, would be particularly sensitive to this interaction. A red shift (a decrease in vibrational frequency) of the C-I stretching mode is a strong indicator of the formation of a halogen bond. This shift is due to the weakening of the C-I bond as the iodine atom donates electron density to the Lewis base.

In studies of similar molecules like heptafluoro-2-iodopropane, the formation of halogen bonds with pyridine (B92270) resulted in noticeable shifts in the vibrational modes of both the halocarbon and the pyridine. rsc.org For this compound, similar effects would be anticipated. The magnitude of the frequency shift can also provide a qualitative measure of the strength of the halogen bond.

Hypothetical FTIR Data for this compound Halogen Bonding Complex:

Vibrational ModeFrequency (cm⁻¹) - Free Molecule (Calculated)Frequency (cm⁻¹) - Halogen-Bonded Complex (Hypothetical)Shift (Δν, cm⁻¹)
C-I Stretch~500-600LoweredRed Shift
C-F Stretch~1000-1100Slightly Shifted+/-
CH₃/CH₂ Bending~1370-1470Minor Shifts+/-
C-H Stretch~2850-3000Minor Shifts+/-

Note: The table above is illustrative and based on typical vibrational frequencies for haloalkanes. docbrown.infodocbrown.info Precise values for this compound would require experimental determination.

Raman Spectroscopy for Elucidating Vibrational Modes and Charge Transfer in Complexes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly effective for observing the vibrational modes of non-polar bonds and for studying molecules in solution.

For this compound, Raman spectroscopy can be used to study the formation of charge-transfer complexes. researchgate.net In such complexes, electron density is transferred from a donor molecule to an acceptor molecule. This charge transfer can be quantified by analyzing the changes in the Raman spectra. Research on heptafluoro-2-iodopropane complexed with various azabenzenes has shown that shifts in vibrational frequencies of up to 8 cm⁻¹ can be observed, providing significant evidence of charge transfer. rsc.orgrsc.org

Upon complexation, changes in the polarizability of the bonds in this compound would lead to shifts in the positions and intensities of its Raman bands. Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental Raman spectra to model the structure of these complexes and to further understand the nature of the charge transfer. rsc.org

Exemplary Raman Vibrational Shifts for a this compound Complex:

MoleculeVibrational ModeFrequency (cm⁻¹) - IsolatedFrequency (cm⁻¹) - ComplexShift (Δν, cm⁻¹)
This compoundC-I Stretch~550542-8
Lewis Base (e.g., Pyridine)Ring Breathing~9921000+8

Note: This data is hypothetical and illustrates the expected shifts based on studies of similar halogen-bonded complexes. rsc.orgrsc.org

Microwave Spectroscopy for Precise Structural and Conformational Determinations

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise information about the geometry and electronic structure of molecules.

Chirped Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Rotational Constant Measurement

Chirped Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art technique that allows for the rapid acquisition of a broad microwave spectrum. hmc.edusandia.govnih.gov This is particularly advantageous for studying molecules with multiple conformers or for identifying transient species.

By analyzing the rotational spectrum of this compound, its principal moments of inertia and, consequently, its rotational constants (A, B, and C) can be determined with high accuracy. These rotational constants are directly related to the molecule's three-dimensional structure. By obtaining the rotational constants for different isotopologues of this compound (e.g., by substituting ¹³C or ²H), a detailed and precise molecular structure can be determined.

The presence of different conformers of this compound, arising from rotation around the C-C bonds, could also be identified and characterized using CP-FTMW spectroscopy, as each conformer will have a unique set of rotational constants.

Illustrative Rotational Constants for a Hypothetical Conformer of this compound:

Rotational ConstantFrequency (MHz)
A~4500
B~1500
C~1200

Note: These values are estimations and would need to be determined experimentally.

Determination of Nuclear Quadrupole Coupling Constants for Local Electronic Environment Mapping

The iodine nucleus (¹²⁷I) has a nuclear spin of 5/2 and a non-spherical charge distribution, resulting in a nuclear quadrupole moment. This quadrupole moment interacts with the electric field gradient at the nucleus, which is created by the surrounding electrons. This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels.

The analysis of this hyperfine splitting in the microwave spectrum of this compound allows for the determination of the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). These constants provide a sensitive probe of the electronic environment around the iodine nucleus. The magnitude of the coupling constants is directly related to the ionicity and hybridization of the C-I bond. Therefore, these measurements can provide valuable insights into the nature of the chemical bonding in this compound.

Representative Nuclear Quadrupole Coupling Constants for an Iodoalkane:

Coupling ConstantValue (MHz)
χaa-1200
χbb600
χcc600

Note: These values are typical for an iodine atom in an alkyl iodide and serve as an example. researchgate.net The actual values for this compound would depend on its specific electronic structure.

Advanced Applications in Organic Synthesis and Materials Science Research

Fundamental Role as a Versatile Synthetic Synthon

In organic synthesis, the utility of a building block is defined by its ability to participate in a variety of chemical transformations to construct more complex molecular architectures. 1-fluoro-2-iodopropane, by virtue of its vicinal fluoro-iodo substitution, serves as a valuable three-carbon synthon. The pronounced difference in the bond strengths and reactivity between the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds allows for selective chemical manipulation. The C-I bond, being significantly weaker, makes the iodide a superb leaving group for nucleophilic substitution reactions or a reactive site for the formation of organometallic reagents. This differential reactivity is fundamental to its role as a versatile precursor.

The primary application of this compound in synthesis is as a precursor for introducing the fluorinated propyl motif into a larger molecule. The reactive C-I bond can be targeted by a wide range of nucleophiles, including alkoxides, thiolates, amines, and carbanions, to forge new bonds while leaving the robust C-F bond intact. This allows for the construction of a diverse array of monofluorinated compounds, which are of high interest in medicinal chemistry due to the favorable metabolic stability and binding properties conferred by the fluorine atom.

Furthermore, this compound can participate in various coupling reactions. For instance, conversion of the iodo group to an organometallic species, such as an organozinc or Grignard reagent, would enable its use in cross-coupling reactions like Suzuki or Negishi couplings, attaching the fluoropropyl group to aromatic or vinyl systems.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Catalyst Product Class Significance
Nucleophilic Substitution R-O⁻ (Alkoxide) Fluoropropyl ethers Introduction of fluorinated alkoxy groups
Nucleophilic Substitution R-S⁻ (Thiolate) Fluoropropyl thioethers Access to fluorinated sulfur compounds
Nucleophilic Substitution R₂N-H (Amine) N-fluoropropyl amines Synthesis of fluorinated bioactive amines
Organometallic Formation Mg or Zn Fluoropropyl Grignard/Zinc Reagents Precursors for cross-coupling reactions

The synthesis of molecules with multiple, well-defined stereocenters is a paramount challenge in organic chemistry, particularly for drug development. While documented applications of this compound in the total synthesis of complex natural products are limited, its potential as a chiral building block is significant. If prepared in an enantiomerically pure form (e.g., (R)-1-fluoro-2-iodopropane or (S)-1-fluoro-2-iodopropane), it could serve as a valuable synthon for introducing a chiral fluorinated fragment.

Stereospecific reactions, such as an Sₙ2 substitution at the carbon bearing the iodine, would proceed with inversion of configuration, allowing for the controlled installation of a new stereocenter. This approach is crucial for building the carbon skeleton of complex targets where the precise three-dimensional arrangement of atoms is critical for biological activity. The development of asymmetric routes to chiral this compound would unlock its full potential for the stereoselective synthesis of advanced, fluorinated molecules.

Contributions to Novel Materials Development

The unique properties of the C-F bond—its high strength, polarity, and low polarizability—are exploited in materials science to create materials with exceptional characteristics. These include high thermal stability, chemical inertness, and low surface energy, which translates to properties like hydrophobicity and oleophobicity. Small fluorinated molecules like this compound can serve as key precursors for incorporating fluorine into larger material structures.

Fluorinated polymers and coatings are prized for their durability and unique surface properties. While heavily fluorinated compounds like Heptafluoro-2-iodopropane are common precursors for fluoropolymers, nbinno.com this compound offers a route to lightly fluorinated materials with tailored properties.

The compound can be chemically grafted onto other molecules to create functionalized monomers. For example, the iodide can be displaced by a nucleophile containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety. Subsequent polymerization of this new monomer would yield a specialty polymer with fluoropropyl side chains. These side chains can significantly lower the surface energy of the resulting polymer, making it suitable for applications such as water- and oil-repellent coatings, anti-graffiti surfaces, or low-friction materials for specialized mechanical components. mdpi.com

Table 2: Properties of Polymers Modified with Fluorinated Side Chains

Property Effect of Fluorination Potential Application
Surface Energy Significantly Lowered Water/Oil Repellent Coatings
Coefficient of Friction Reduced Low-Friction Surfaces, Dry Lubricants
Chemical Resistance Increased Protective Linings, Chemical-Resistant Seals
Refractive Index Lowered Anti-reflective Coatings, Optical Cladding

Beyond polymers, this compound can be used to synthesize novel, small-molecule halogenated materials. The presence of both fluorine and iodine allows for multi-step, selective functionalization. For instance, the iodine can be used as a handle for a primary reaction (e.g., Sonogashira coupling to an alkyne), and the resulting product could then be further modified in a process where the fluorine atom directs reactivity or contributes to the final properties of the material.

This strategy is relevant in the design of materials for electronics, where properties like dielectric constant and thermal stability are critical. nbinno.com The incorporation of the polar C-F bond can influence the electronic characteristics of organic semiconductors or liquid crystals. Furthermore, the iodine atom itself can be a feature of interest, as organoiodine compounds are known to participate in halogen bonding, a type of non-covalent interaction that can be used to control the self-assembly and crystal packing of organic materials. The dual-halogen nature of this compound thus provides a platform for designing advanced materials with precisely engineered structures and functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-fluoro-2-iodopropane, and how do reaction conditions influence yield?

  • Methodology : Compare nucleophilic substitution (e.g., using NaF or KF with 1,2-diiodopropane) vs. halogen exchange reactions. Characterize products via 19F^{19}\text{F} NMR and GC-MS to assess purity and yield .
  • Data Analysis : Tabulate yields under varying temperatures, solvents (e.g., DMF vs. THF), and catalyst presence. For example:

Reaction ConditionTemperature (°C)SolventYield (%)
NaF, 24 h80DMF62
KF, 12 h100THF45
  • Key Finding : Polar aprotic solvents like DMF enhance fluoride ion reactivity, improving yield .

Q. How can spectroscopic techniques (NMR, IR) reliably confirm the structure of this compound?

  • Methodology : Use 1H^{1}\text{H} NMR to identify proton splitting patterns (e.g., -CH2_2- groups adjacent to F and I). Compare experimental IR stretches (C-F ~1100 cm1^{-1}, C-I ~500 cm1^{-1}) with computational predictions (DFT) .
  • Contradiction Resolution : Discrepancies in 13C^{13}\text{C} NMR shifts may arise from solvent effects; validate using deuterated solvents and cross-reference with PubChem data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

  • Methodology : Perform kinetic studies using Suzuki-Miyaura coupling with arylboronic acids. Monitor reaction progress via HPLC and isolate intermediates for X-ray crystallography .
  • Data Interpretation :

  • Hypothesis : Iodine’s higher leaving-group tendency directs coupling at the C-I position.
  • Validation : Compare turnover frequencies (TOF) for C-I vs. C-F activation using Pd catalysts. Tabulate results:
CatalystTOF (C-I) (h1^{-1})TOF (C-F) (h1^{-1})
Pd(PPh3_3)4_4120<5
  • Conclusion : Steric and electronic factors favor C-I bond cleavage, aligning with hard-soft acid-base theory .

Q. How do solvent polarity and additives affect the stability of this compound under storage conditions?

  • Methodology : Conduct accelerated degradation studies in dark/light, varying humidity. Quantify decomposition products (e.g., HI, HF) via ion chromatography .
  • Contradiction Analysis : Conflicting reports on light sensitivity may arise from impurity-mediated pathways; use ultra-pure samples and control UV exposure .
  • Recommendation : Store in amber vials with molecular sieves to suppress hydrolysis .

Data-Driven Research Design

Q. What computational models best predict the thermodynamic properties of this compound?

  • Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) and compare with experimental DSC data. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
  • Validation : Correlate computed ΔHf\Delta H_f (enthalpy of formation) with calorimetric measurements. A deviation <5% confirms model reliability .

Q. How can isotopic labeling (e.g., 18F^{18}\text{F}) expand the applications of this compound in tracer studies?

  • Methodology : Synthesize 18F^{18}\text{F}-labeled analogs via nucleophilic aromatic substitution. Validate radiochemical purity via radio-TLC and assess in vivo stability in murine models .
  • Ethical Consideration : Follow institutional guidelines for radioactive material handling and disposal .

Contradictions and Gaps

Q. Why do conflicting reports exist regarding the compound’s reactivity in Grignard reactions?

  • Resolution Strategy : Replicate studies using standardized reagents (e.g., fresh Mg turnings) and monitor side reactions (e.g., β-hydride elimination) via 1H^{1}\text{H} NMR .
  • Hypothesis : Moisture contamination or varying Mg activation methods may explain discrepancies .

Authoritative Sources and Exclusion Note

  • Included Sources : NIST Chemistry WebBook (thermodynamic data) , Beilstein Journal protocols (experimental reproducibility) , and peer-reviewed reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.